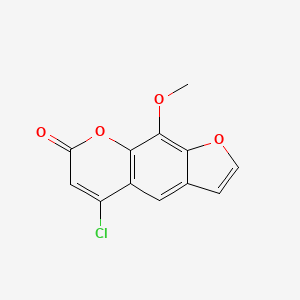

4-Chloro-8-methoxy Psoralen

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-9-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c1-15-12-10-6(2-3-16-10)4-7-8(13)5-9(14)17-11(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIMAQWESJRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC(=O)C=C3Cl)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photochemical and Photobiological Mechanisms of Furocoumarin Biomolecule Interactions

Fundamental Photoreactivity of the Psoralen (B192213) Chromophore

The photoreactivity of a psoralen molecule is initiated by the absorption of light, which triggers a series of electronic and structural changes, enabling it to react with biological macromolecules.

Psoralens, including their derivatives, are defined by their ability to absorb long-wavelength ultraviolet (UVA) light, typically in the 320–400 nm range. nih.govmdpi.com This absorption is critical, as endogenous biomolecules like DNA have minimal to no absorbance in this specific spectral region, allowing for selective excitation of the psoralen molecule. mdpi.com The absorption spectrum of a typical psoralen derivative shows characteristic peaks around 250 nm, 300 nm, and 340 nm, with the absorption band extending towards 400 nm. annualreviews.org

The process of intercalation, where the planar psoralen molecule inserts itself between the base pairs of a DNA double helix, alters its absorption characteristics. mdpi.com This non-covalent binding is a prerequisite for the subsequent photochemical reactions. mdpi.com The specific absorption maxima and molar extinction coefficients can be influenced by the substitution pattern on the psoralen core. semanticscholar.org For example, the introduction of certain functional groups can shift the absorption to longer wavelengths (bathochromic shift). semanticscholar.org

Table 1: UVA Absorption Properties of Representative Psoralen Derivatives

| Psoralen Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Notes |

| 8-Methoxypsoralen (8-MOP) | ~300 | High in the lower UVA range (5,000–15,000) mdpi.com | Absorption extends to ~400 nm when intercalated in DNA. mdpi.com |

| 4,5′,8-Trimethylpsoralen (TMP) | ~300 | High in the lower UVA range (5,000–15,000) mdpi.com | Similar absorption profile to 8-MOP. mdpi.com |

| Pyrene-Modified Psoralen | ~350 | 29,000 | The attached chromophore significantly alters absorption. rsc.org |

| Ethynyl-Substituted Psoralens | ~400 | 8,800 - 20,000 | Substitution causes a pronounced redshift. semanticscholar.org |

Upon absorbing a UVA photon, the psoralen molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). nih.gov This excited state is short-lived. annualreviews.org The molecule can then dissipate this excess energy through several pathways:

Fluorescence: Emission of a photon to return to the ground state. annualreviews.org

Non-radiative decay: Energy is lost as heat to the surroundings. acs.org

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁). researchgate.net

For psoralens, intersystem crossing to the triplet state is a crucial pathway, as this triplet state is primarily responsible for the subsequent photochemical reactions with nucleic acids. mdpi.comresearchgate.net The efficiency of triplet state formation is a key determinant of a psoralen's photoreactivity. researchgate.net The local environment and specific molecular structure influence the rates of these competing de-excitation processes. annualreviews.org When intercalated in DNA, the close proximity to pyrimidine (B1678525) bases favors chemical reaction over other forms of energy dissipation. annualreviews.org

Ultraviolet Light Absorption Characteristics (UVA Range)

Formation of Photoproducts: Monoadducts and Interstrand Cross-links with Nucleic Acids

The therapeutic and biological effects of psoralens stem from their ability to form covalent bonds with nucleic acids, leading to the formation of distinct photoproducts. nih.gov

Once in the excited triplet state and intercalated within DNA, the psoralen molecule can undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent pyrimidine base. researchgate.netrsc.org This reaction primarily targets thymine (B56734) residues, with a lesser reactivity towards cytosine. annualreviews.org Psoralens are bifunctional, meaning they have two reactive sites: the 3,4-double bond on the pyrone ring and the 4′,5′-double bond on the furan (B31954) ring. acs.orgasm.org

The initial photoreaction forms a monoadduct , a covalent linkage between the psoralen and a single pyrimidine base on one strand of the DNA. acs.org Depending on which side of the psoralen reacts, either a furan-side monoadduct or a pyrone-side monoadduct is formed. nih.govacs.org

If a furan-side monoadduct has formed, and if there is a thymine on the opposite DNA strand in a suitable position, the psoralen moiety can absorb a second photon. acs.orgoup.com This second excitation can drive another [2+2] cycloaddition reaction, this time involving the psoralen's remaining reactive site (the pyrone ring) and the second thymine. This two-step process results in the formation of an interstrand cross-link (ICL) , which covalently links the two strands of the DNA duplex. nih.govacs.org

The cycloaddition reaction between psoralens and pyrimidines is highly stereoselective. The geometry of the DNA helix constrains the reactants, leading to the preferential formation of adducts with a cis-syn stereochemistry. researchgate.netnih.gov

Cis: This descriptor indicates that the psoralen and the pyrimidine base are on the same side of the plane of the newly formed four-membered cyclobutane (B1203170) ring. researchgate.net

Syn: This term refers to the relative orientation of the atoms within the two molecules that have joined. researchgate.netrsc.org

This specific stereochemical outcome is a direct consequence of the reaction occurring within the ordered environment of the DNA double helix. researchgate.net

The efficiency of the photochemical reactions involving psoralens can be quantified by their quantum yields. The quantum yield (Φ) represents the number of specific events (e.g., product formation) that occur per photon absorbed by the molecule. unipd.it

Key parameters in the kinetics of psoralen photochemistry include:

The equilibrium constant for intercalation into DNA. nih.gov

The quantum yield of photoaddition (Φ_R) : The efficiency of forming a covalent adduct once the psoralen is intercalated and excited. researchgate.netnih.gov

The quantum yield of photodestruction : The efficiency of processes where the psoralen molecule is photochemically altered in a way that does not lead to DNA adduction. nih.gov

An effective photosensitizing agent should ideally have a high triplet quantum yield and a high quantum yield for photoaddition. researchgate.net These values vary between different psoralen derivatives.

Table 2: Reaction Quantum Yields (Φ_R) for DNA Photoaddition by Psoralen Derivatives

| Psoralen Derivative | Reaction Quantum Yield (Φ_R) | Experimental Conditions |

| 4,5′,8-Trimethylpsoralen (TMP) | 0.40 | Binding to AT-DNA researchgate.net |

| 4′-Aminomethyl-4,5′,8-trimethylpsoralen (AMT) | 0.12 | Binding to AT-DNA researchgate.net |

Stereochemistry of Adduct Formation (e.g., cis-syn stereochemistry)

Role of Reactive Oxygen Species Generation in Photobiological Processes

The photobiological activity of many furocoumarins is not limited to their ability to form covalent adducts with DNA (Type I reaction). An important parallel pathway is the generation of reactive oxygen species (ROS) through an oxygen-dependent (Type II) mechanism. researchgate.netelmergib.edu.ly This process is initiated when the furocoumarin molecule absorbs a photon of UVA light, promoting it to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), this short-lived singlet state can convert into a more stable, long-lived triplet state (T₁). researchgate.net

The triplet state of the furocoumarin is a key intermediate in ROS generation. researchgate.net Due to its relatively long lifetime, the triplet psoralen has a higher probability of interacting with other molecules. In the presence of molecular oxygen (O₂), the triplet furocoumarin can transfer its excess energy to oxygen, which exists in a triplet ground state (³O₂). This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the furocoumarin returns to its ground state. elmergib.edu.ly

Singlet oxygen (¹O₂) is a potent oxidizing agent that can indiscriminately damage a wide range of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage. core.ac.uk Some psoralens can also generate other ROS, such as the superoxide (B77818) radical anion (O₂⁻), further contributing to oxidative stress. elmergib.edu.ly The efficiency of ROS generation is dependent on several factors, including the quantum yield of triplet state formation (ΦT) and the energy of the triplet state. elmergib.edu.lyresearchgate.net The triplet energies for many psoralen derivatives are sufficiently high (around 65 kcal/mol) to facilitate the energy transfer to molecular oxygen, which requires approximately 22.5 kcal/mol to form singlet oxygen. elmergib.edu.ly

Molecular and Cellular Mechanisms of Biological Action in Vitro and Cellular Level

Interactions with Non-Nucleic Acid Biomolecules

While the primary mechanism of action for many psoralen (B192213) derivatives involves the formation of photoadducts with DNA, emerging research indicates that 4-Chloro-8-methoxy Psoralen and related compounds also interact with other crucial biomolecules, including proteins and lipids. These interactions can occur through both covalent and non-covalent means, leading to a cascade of cellular effects independent of direct DNA damage.

Recent lipidomic analyses have revealed that psoralens, upon UVA irradiation, can form covalent adducts with the unsaturated fatty acyl chains of major phospholipid classes within cellular membranes. researchgate.net Specifically, research on the psoralen derivative amotosalen (B1665471) demonstrated the formation of adducts with phospholipids (B1166683) in platelet membranes. researchgate.net This covalent modification leads to an increase in the packing order of the lipid phases. researchgate.net Such alterations in membrane fluidity and organization can, in turn, inhibit the membrane recruitment and subsequent activation of essential signaling proteins. researchgate.net

Beyond covalent modifications, psoralens have been shown to engage in non-covalent binding with specific cellular receptors. It has been demonstrated that psoralens can bind to high-affinity, saturable cellular receptors. nih.gov This binding has been associated with the inhibition of epidermal growth factor (EGF) receptor binding. lehigh.edunih.gov

Interestingly, the inhibition of EGF binding by PUVA appears to be an indirect mechanism, as psoralens are not competitive inhibitors for the EGF receptor itself. lehigh.edu It is proposed that psoralen binding to its own specific cytoplasmic or other cellular receptors initiates a signal that interacts with the EGF receptor system, thereby modulating its activity. lehigh.edu This suggests a distinct, receptor-mediated signaling pathway for psoralens that is separate from their DNA-damaging effects. nih.gov

Covalent Adduct Formation with Proteins and Lipids

Enzyme Modulation and Inhibition Kinetics

This compound and its parent compound, 8-methoxypsoralen (8-MOP), have been shown to modulate the activity of key metabolic enzymes, including Glutathione (B108866) S-transferases and Cytochrome P450s.

Glutathione S-transferase P1-1 (GST-π) is a critical phase II detoxification enzyme that is often overexpressed in cancer cells, contributing to multidrug resistance. nih.govmdpi.comdovepress.comatlasgeneticsoncology.org 8-Methoxypsoralen (8-MOP) has been identified as an inhibitor of human GST P1-1 (hGST P1-1). nih.gov

Kinetic studies have characterized the nature of this inhibition. 8-MOP acts as a competitive inhibitor with respect to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), but demonstrates uncompetitive inhibition with respect to glutathione (GSH). nih.gov Molecular docking simulations further support these findings, suggesting that 8-MOP binds to the active site of GST-π in a manner that prevents the conjugation of GSH to the substrate. nih.gov Chromatographic analysis indicates that 8-MOP itself is not a substrate for the enzyme. nih.gov The inhibition of GST-π by 8-MOP can sensitize cancer cells to chemotherapeutic agents, highlighting its potential as a chemosensitizer. nih.gov

Table 1: Inhibition Kinetics of 8-Methoxypsoralen on hGST P1-1

| Parameter | Value/Description | Reference |

| Inhibitor | 8-Methoxypsoralen (8-MOP) | nih.gov |

| Enzyme | Human Glutathione S-transferase P1-1 (hGST P1-1) | nih.gov |

| Inhibition vs. CDNB | Competitive | nih.gov |

| Inhibition vs. GSH | Uncompetitive | nih.gov |

| Mechanism | Binds to the active site, preventing GSH conjugation. | nih.gov |

Cytochrome P450 (CYP) enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and environmental compounds. dntb.gov.uamdpi.com Furanocoumarins, the chemical class to which this compound belongs, are well-known modulators of CYP enzymes. plos.org

Studies have shown that 8-MOP can inhibit multiple human CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, CYP2A6, and CYP2E1. plos.orgnih.gov CYP1B1 is notably the most abundantly expressed P450 in human skin. plos.orgnih.gov Research has demonstrated that 8-MOP interacts with CYP1B1 and inhibits its metabolic activity in a concentration-dependent manner. plos.orgnih.gov For instance, 8-MOP inhibits the CYP1B1-dependent metabolism of 7-ethoxyresorufin (B15458) and 17-β-estradiol. plos.org The inhibitory effect can also be influenced by the specific genotype of the CYP1B1 enzyme. plos.org Furthermore, some studies suggest that CYP1B1 can metabolize 8-MOP into a more phototoxic metabolite, which could influence individual sensitivity to PUVA therapy. nih.gov The interaction with CYP enzymes is complex, as furanocoumarins can act as substrates, inhibitors, and in some cases, inducers of these enzymes. plos.org

Table 2: Cytochrome P450 Isoforms Modulated by 8-Methoxypsoralen

| CYP Isoform | Effect | Reference |

| CYP1A1 | Metabolism of 8-MOP | plos.orgnih.gov |

| CYP1A2 | Inhibition by furanocoumarins, metabolism of 8-MOP | plos.orgnih.gov |

| CYP1B1 | Inhibition by 8-MOP, metabolism of 8-MOP | plos.orgnih.gov |

| CYP2A6 | Inhibition by furanocoumarins, metabolism of 8-MOP | plos.orgnih.gov |

| CYP2E1 | Metabolism of 8-MOP | plos.orgnih.gov |

Glutathione S-transferase P1-1 (GST-π) Inhibition

Effects on Cellular Signaling Cascades

The biological effects of this compound and related compounds extend to the modulation of critical cellular signaling cascades, which regulate processes such as cell growth, proliferation, and apoptosis.

Research indicates that exposure to these compounds can alter signaling pathways, with the phosphatidylinositol 3-kinase (PI3K) pathway being a notable target. researchgate.net The covalent modification of membrane phospholipids by photoactivated psoralens can increase lipid packing, which in turn hinders the membrane binding of key signaling effectors like Akt and Bruton's tyrosine kinase. researchgate.net This leads to defective phosphorylation and activation of these kinases, even when upstream signals are present. researchgate.net

Furthermore, psoralens can influence signaling pathways that control apoptosis. The inhibition of GST-π by 8-MOP is linked to the regulation of apoptosis through the c-Jun-N-terminal kinase (JNK) signaling pathway. nih.gov GST-π normally inhibits this pro-apoptotic pathway, so its inhibition by 8-MOP can lead to the induction of apoptosis. nih.gov Additionally, studies have shown that psoralen-induced DNA damage, specifically interstrand cross-links, activates the ATR kinase signaling pathway, which is crucial for initiating a DNA damage response that can lead to cell cycle arrest and senescence.

Phosphatidylinositol 3-kinase (PI3K) Pathway Alterations

For context, studies on the parent compound, 8-methoxypsoralen (8-MOP), have shown that it can inhibit the PI3K/AKT signaling pathway in human gastric cancer cells, a mechanism that is independent of photoactivation. nih.gov This inhibition is associated with the inactivation of key signaling kinases like PI3K, ERK2, and STAT3. nih.gov Whether 4-Chloro-8-methoxypsoralen exhibits similar properties remains to be scientifically validated.

Epidermal Growth Factor Receptor (EGF-R) Modification

There is a notable absence of specific research investigating the direct interaction between 4-Chloro-8-methoxypsoralen and the Epidermal Growth Factor Receptor (EGF-R).

In contrast, the effects of 8-MOP on EGF-R have been studied, particularly in the context of PUVA (psoralen + UVA) therapy. Research has demonstrated that photoactivated 8-MOP is associated with the inhibition of EGF receptor binding in human epithelial cells, which appears to be due to a decrease in the number of available receptors. nih.gov Furthermore, 8-MOP alone has been found to induce a significant increase in the cellular levels of HER-1 RNA, which codes for the EGF receptor. nih.gov The combination of 8-MOP and UVA light, however, resulted in less induction of HER-1 RNA than 8-MOP alone, suggesting a complex regulatory mechanism. nih.gov It is currently unknown if the addition of a chlorine atom in 4-Chloro-8-methoxypsoralen modifies these activities.

Effects on Lymphocytes and Monocytes in Cellular Models

Specific experimental data on the effects of 4-Chloro-8-methoxypsoralen on lymphocytes and monocytes are not available in the current body of scientific literature.

Extensive research has, however, been conducted on the parent compound, 8-methoxypsoralen, primarily in the context of extracorporeal photopheresis (ECP), a therapy that uses 8-MOP and UVA light to treat conditions like cutaneous T-cell lymphoma. These studies have shown that photoactivated 8-MOP has a lethal effect on lymphocytes and monocytes. nih.gov In cellular models, treatment with 8-MOP and UVA light induces apoptosis in lymphocytes, including T-cell subpopulations (CD3+) and natural killer cells (CD56+). jpp.krakow.pl This process also leads to an increased recognition of these apoptotic lymphocytes by freshly isolated monocytes, a key step in modulating immune responses. jpp.krakow.plresearchgate.net The impact of the chloro- group on these immunological interactions has not been specifically elucidated for 4-Chloro-8-methoxypsoralen.

Structure Activity Relationship Sar Analysis of 4 Chloro 8 Methoxy Psoralen and Analogues

Impact of Substituents on Molecular Interactions (e.g., DNA Binding, Enzyme Inhibition)

The biological activity of psoralen (B192213) derivatives is profoundly influenced by the nature and position of substituents on the furanocoumarin core. These modifications can dramatically alter the molecule's affinity for DNA and its ability to inhibit enzymes.

DNA Binding: The planar structure of the psoralen core allows it to intercalate between the base pairs of double-stranded DNA, a prerequisite for its photoreactive effects. wjgnet.comoup.com The efficiency of this intercalation and subsequent covalent bonding is highly dependent on the substituents. Studies on a large library of psoralen derivatives have shown that those with positively charged substituents generally exhibit enhanced cytotoxicity, which correlates well with increased DNA adduct formation. researchgate.netescholarship.org This is attributed to the substituents increasing the affinity for the negatively charged DNA backbone, thereby promoting intercalation. researchgate.netescholarship.org

Furthermore, lipophilic substituents such as methyl and phenyl groups can enhance interactions within the hydrophobic environment created by the DNA base pairs. escholarship.org However, the size and position of these groups are critical. Molecular modeling has shown that overly bulky substituents can cause steric clashes with the DNA helix, potentially hindering effective intercalation and adduct formation. researchgate.net For instance, while adding a 4-methyl group to some psoralen derivatives can significantly increase cell death, any substituent larger than a methyl group at the 4' or 5' positions often results in a loss of potency. escholarship.org The unique combination of a chlorine atom and a methoxy (B1213986) group in 4-Chloro-8-methoxy Psoralen is suggested to enhance its photochemical properties and DNA interaction compared to analogues like 8-Methoxypsoralen (methoxsalen) or 5-Methoxypsoralen (bergapten). smolecule.com

Enzyme Inhibition: Psoralen derivatives have also been identified as potent inhibitors of various enzymes, including proteasomes. A focused SAR study on psoralen-based inhibitors of the β5i subunit of the immunoproteasome revealed a clear trend: inhibitory potency improved with increasing the size of cycloalkyl substituents at the 4' position of the psoralen ring. nih.gov Another study on inhibitors of the Mycobacterium tuberculosis proteasome found that psoralen derivatives with specific modifications at position 3, such as certain pyrrolidine-2,5-dione esters, acted as potent irreversible inhibitors. nih.gov In contrast, other substitutions at the same position resulted in compounds that were inactive against the bacterial proteasome but highly selective for the human immunoproteasome. nih.gov This highlights how subtle changes to the psoralen scaffold can drastically alter enzyme specificity and mode of inhibition (reversible vs. irreversible).

| Compound Type/Modification | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Increasing size of 4'-cycloalkyl substituents | Human Immunoproteasome (β5i) | Improved inhibitory potency (lower IC₅₀). | nih.gov |

| Oxathiazolone at position 3 | Human Immunoproteasome (β5i) | More effective for achieving β5i inhibition compared to nitrile-based groups. | nih.gov |

| Pyrrolidine-2,5-dione esters at position 3 | M. tuberculosis Proteasome | Potent, irreversible inhibition. | nih.gov |

| N-(cyanomethyl)acetamide at position 3 | M. tuberculosis Proteasome | Potent, reversible inhibition. | nih.gov |

| Carboxaldehyde at position 3 (partially saturated psoralen) | M. tuberculosis Proteasome | Moderate, reversible inhibition. | nih.gov |

Correlation between Structural Features and Photochemical Reactivity

The photochemical reactivity of psoralens is intrinsic to their tricyclic structure, which contains two photoreactive sites: the 3,4-double bond in the pyrone ring and the 4',5'-double bond in the furan (B31954) ring. wjgnet.comoup.comwikipedia.org Upon absorption of UVA radiation, an intercalated psoralen molecule enters an excited triplet state, which is considered the primary photoreactive form. aip.orgnih.gov This excited state can then undergo a [2+2] photocycloaddition reaction with a pyrimidine (B1678525) base (preferentially thymine) in an adjacent DNA strand. mdpi.com

Influence of Halogenation (e.g., Chlorine at Position 4) on Biological Activity Profiles

The introduction of a halogen atom, such as chlorine at position 4, onto the psoralen scaffold significantly alters its biological activity profile. asu.ru Halogenation is a known strategy for enhancing the biological potency of various compounds. asu.ruresearchgate.net In the case of psoralens, this modification introduces a novel mechanism of action that complements the traditional photocycloaddition pathway.

Specifically, the halogenation of a psoralen enables the molecule, once activated by light, to initiate a nucleic acid strand cleavage reaction. google.com This process is believed to occur through a unique electron transfer pathway that is created by the breaking of the carbon-halogen bond upon absorption of radiation energy. google.com This strand-cleavage mechanism is reportedly more efficient than the standard crosslinking reaction because it requires only a single photon for activation. google.com This alternative chemical reaction pathway expands the cytotoxic potential of the psoralen beyond DNA cross-linking, contributing to a more potent biological profile.

Stereochemical Considerations in Adduct Formation and Biological Response

When a psoralen molecule undergoes photocycloaddition with a thymine (B56734) base in DNA, it forms a cyclobutane (B1203170) ring. The three-dimensional arrangement of the atoms in this new structure—its stereochemistry—is a critical determinant of the subsequent biological response. oup.comacs.org

The photoreaction between the psoralen and thymine predominantly results in adducts with a cis-syn stereochemistry. scispace.comwiley.com This specific configuration has been confirmed through total chemical synthesis and spectroscopic methods like NMR. acs.org The formation of a cis-syn adduct is equivalent to the stereochemical outcome when a psoralen molecule reacts at a specific 5'-TpA-3' sequence within the DNA helix. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov This methodology has been successfully applied to psoralen derivatives to understand the structural requirements for specific biological effects and to design novel analogues with improved properties. researchgate.net

For example, 3D-QSAR models have been developed to identify the key structural determinants required for psoralen derivatives to inhibit the interaction between the transcription factor NF-κB and DNA. nih.govbohrium.com By creating models based on the docked positions of the most active compounds, researchers can predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent anti-inflammatory agents. nih.gov Similarly, pharmacophore modeling and 3D-QSAR studies have been used to design novel psoralen-based compounds with enhanced antifungal activity. researchgate.net These computational experiments, when validated by experimental data, provide a reliable and rapid method for exploring the vast chemical space of psoralen analogues and optimizing their therapeutic potential. nih.gov

Advanced Spectroscopic and Computational Characterization of Psoralen Derivatives

Spectroscopic Techniques for Structural Elucidation of Psoralen (B192213) Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For psoralen-DNA adducts, NMR provides crucial information about the covalent linkages formed and the resulting structural perturbations of the DNA helix. acs.org

Detailed one- and two-dimensional ¹H NMR studies can reveal the specific protons involved in the photoaddition reaction. For instance, in the context of other psoralen derivatives, NMR has been used to confirm the formation of cyclobutane (B1203170) rings between the psoralen and pyrimidine (B1678525) bases of DNA. acs.org Although specific ¹H and ¹³C NMR data for 4-Chloro-8-methoxy Psoralen adducts are not widely published, data from related compounds like 8-methoxypsoralen (8-MOP) provide a reference for expected chemical shifts. nih.govthermofisher.com For example, the aromatic protons of the psoralen core and the protons of the methoxy (B1213986) group would exhibit characteristic shifts that are altered upon adduct formation. uni-ulm.de The presence of the chlorine atom at the 4-position in this compound would further influence the electronic environment and, consequently, the NMR spectral data. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Psoralen-Related Structures Note: This table is illustrative and based on data for related psoralen compounds. Actual values for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 6.26 - 6.30 | 112.27 - 112.78 |

| H-4 | 7.63 - 8.16 | 139.33 - 139.65 |

| H-5' | 7.64 | 144.90 - 145.11 |

| H-4' | 7.04 | 105.15 |

| 8-OCH₃ | 3.38 - 4.29 | 58.44 - 60.03 |

| C-2 | 160.65 - 160.80 | |

| C-7 | 150.41 - 157.74 | |

| C-8 | 103.47 - 127.00 | |

| C-5 | 143.51 - 149.49 | |

| C-6 | 106.18 - 115.55 |

Data compiled from studies on various psoralen derivatives. uni-ulm.desigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of psoralen adducts and identifying their fragmentation patterns, which aids in structural confirmation. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly sensitive method for detecting and quantifying psoralen-DNA adducts in biological samples. nih.govresearchgate.net

For this compound, the mass spectrum would be characterized by a molecular ion peak corresponding to its specific mass. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) would result in a characteristic M+2 peak, confirming the presence of a chlorine atom in the molecule. nih.gov Electron ionization mass spectrometry (EI-MS) of related psoralens shows fragmentation patterns that can help elucidate the structure. sci-hub.st In the analysis of photoproducts, MS can identify dimers or other adducts formed upon irradiation. researchgate.net For instance, the detection of a molecular ion corresponding to the sum of this compound and a thymine (B56734) base would provide direct evidence of a monoadduct formation.

Advanced Spectroscopic Studies of Photoproducts and Intermediates

Upon exposure to UVA light, this compound, like other psoralens, undergoes photochemical reactions leading to the formation of photoproducts and transient intermediates. smolecule.com Advanced spectroscopic techniques are employed to study these species.

UV/Vis Spectroscopy : UV/Vis absorption spectroscopy is used to monitor the photochemical reaction of psoralens with DNA. mdpi.comnih.gov The intercalation of the psoralen molecule into the DNA helix typically causes a shift in its absorption spectrum. mdpi.com Upon UVA irradiation, changes in the UV/Vis spectrum indicate the formation of photoproducts. nih.govmdpi.com For instance, the disappearance of the characteristic psoralen absorption bands and the appearance of new bands can be correlated with the formation of covalent adducts. nih.gov

IR Spectroscopy : Infrared spectroscopy provides information about the vibrational modes of the molecule. Changes in the IR spectrum upon photoaddition can reveal which functional groups are involved in the reaction. For example, shifts in the carbonyl stretching frequencies of the psoralen and the pyrimidine base can indicate the formation of a cyclobutane ring. mdpi.com

Time-Resolved Spectroscopy : Time-resolved absorption spectroscopy, often on the nanosecond or picosecond timescale, is used to detect and characterize transient intermediates, such as the triplet excited state of the psoralen and radical species, which are involved in the photoaddition reaction. mdpi.comnih.govacs.org These studies have been crucial in elucidating the reaction mechanism for other psoralens like 8-MOP. mdpi.comnih.gov

Molecular Modeling and Docking Studies of Ligand-Biomolecule Interactions

Computational methods, such as molecular modeling and docking, provide valuable insights into the non-covalent interactions between this compound and its biological targets, primarily DNA. smolecule.com These studies can predict the preferred binding orientation of the psoralen within the DNA helix, a crucial factor for subsequent photochemical reactions.

Molecular docking simulations can identify the most stable intercalation sites and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. sci-hub.stnih.gov For other psoralen derivatives, docking studies have been combined with 3D-QSAR (Quantitative Structure-Activity Relationship) models to understand the structural features that determine their biological activity. sci-hub.st Such studies for this compound would help in understanding how the chloro and methoxy substituents influence its binding affinity and specificity for certain DNA sequences. smolecule.com

Quantum Chemical Calculations for Electronic Structure and Excited States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic structure and excited state properties of psoralen derivatives. nih.govnih.gov These calculations can predict the UV/Vis absorption spectra and provide a theoretical basis for understanding the photophysical and photochemical behavior of the molecule. nih.govnih.gov

For related psoralens, these calculations have been used to characterize the lowest singlet and triplet excited states, which are crucial for the photoreaction with DNA. nih.govresearchgate.net Such calculations for this compound would elucidate how the chloro and methoxy substituents modulate the energies and properties of its excited states, thereby influencing its photoreactivity. nih.gov These theoretical studies complement experimental findings and provide a deeper understanding of the molecule's behavior at the electronic level. nih.govnih.gov

Research Applications and Emerging Perspectives in Chemical Biology

Utility as Molecular Probes for Nucleic Acid Structure and Dynamics

Psoralens are a class of planar, tricyclic compounds renowned for their use as photoactive probes to investigate the structure and function of nucleic acids. mdpi.comnih.govconnectedpapers.com Their utility stems from their ability to readily permeate cell membranes and intercalate between the base pairs of DNA due to their hydrophobic and planar nature. escholarship.orgfrontiersin.org The fundamental structure of 4-Chloro-8-methoxy Psoralen (B192213), characterized by a furocoumarin backbone, allows it to intercalate into DNA, a critical first step for its photochemical reactions. smolecule.com

Upon activation by long-wave ultraviolet (UVA) light, intercalated psoralens form covalent bonds with pyrimidine (B1678525) bases, particularly thymine (B56734). mdpi.com This photoreaction can result in two types of adducts:

Monoadducts: Formed by a [2+2] cycloaddition between either the 3,4-pyrone or the 4',5'-furan double bond of the psoralen and the 5,6-double bond of a thymine base on one strand of the DNA. mdpi.comescholarship.org

Interstrand Cross-links (ICLs): If a furan-side monoadduct absorbs a second photon while positioned correctly, its pyrone-side double bond can react with a thymine on the opposite DNA strand, creating a covalent link between the two strands. escholarship.orgresearchgate.net

The formation of these adducts provides a powerful tool for probing nucleic acid architecture. By analyzing the sites and efficiency of cross-linking, researchers can deduce information about DNA conformation, accessibility of specific sites, and the dynamics of DNA in various environments, such as within chromatin or ribosomes. nih.gov While extensive studies have utilized derivatives like 8-MOP and 4,5’,8-trimethylpsoralen (TMP) for these purposes, the shared furocoumarin core suggests that 4-Chloro-8-methoxy Psoralen possesses the requisite chemical properties for similar applications as a molecular probe. mdpi.comnih.gov

Applications in Investigating Mutagenesis and DNA Repair Mechanisms

The ability of psoralens to form DNA adducts, especially the highly cytotoxic ICLs, makes them invaluable tools for studying the complex cellular pathways of mutagenesis and DNA repair. frontiersin.orgnih.gov ICLs represent a formidable challenge to cellular machinery, as they block essential processes like DNA replication and transcription by preventing strand separation. researchgate.net

The introduction of psoralen-induced ICLs serves as a method to trigger and study the cellular response to this specific type of DNA damage. nih.govresearchgate.net Research using 8-MOP has shown that cells employ a combination of repair pathways, including nucleotide excision repair (NER) and homologous recombination, to resolve these lesions. researchgate.net Studies have demonstrated that the repair of 8-MOP plus UVA-induced cross-links can be highly efficient in specific genes within human cells. nih.gov

Furthermore, the process can induce cellular senescence, a state of irreversible growth arrest, which is mediated by the DNA damage response. nih.gov In human fibroblasts, senescence induced by 8-MOP and UVA is dependent on the formation of ICLs and the subsequent activation of the ATR kinase, a key signaling protein in the DNA damage response. nih.gov Psoralens have also been used to induce mutations and sister chromatid exchanges in various cell types, providing a means to investigate the mechanisms of genetic instability. iarc.frnih.gov Given that this compound is a derivative of 8-MOP, it is expected to induce similar forms of DNA damage, making it a potential tool for parallel studies in DNA repair and mutagenesis.

Development of Novel Chemical Biology Tools

The furocoumarin scaffold is a versatile platform for the development of novel chemical biology tools. researchgate.net Synthetic modifications of the psoralen core are pursued to create derivatives with enhanced or specialized properties, such as improved water solubility, higher DNA binding affinity, or altered photoreactivity. nih.govresearchgate.net

One area of development is the creation of psoralen analogues with appended functional groups that act as cytotoxic pharmacophores, potentially enhancing their activity in either the presence or absence of light. nih.gov For instance, attaching moieties like 3,3-dialkyl-1-triazenes or alpha-haloacetamides to the 8-MOP backbone has been explored to create compounds with dual mechanisms of action. nih.gov

Another advanced approach is the design of "clickable" psoralens. These derivatives are synthesized with a small, minimally perturbing functional group, like an alkyne, that can be used in click chemistry reactions. This allows for the attachment of reporter tags (e.g., fluorophores or biotin) after the photo-crosslinking event, enabling sensitive and direct detection and quantification of DNA adducts without the reporter group interfering with the initial biological interaction. researchgate.net A psoralen-conjugated nucleoside mimic has also been developed for incorporation into triplex-forming oligonucleotides, designed for the photodynamic regulation of gene expression. researchgate.net These strategies for rational modification highlight the potential for developing this compound into a more specialized tool for molecular and chemical biology research.

Table 1: Examples of Psoralen Derivatives and Their Research Applications This table provides examples of how different psoralen compounds are utilized in research, illustrating the functional versatility of the furocoumarin scaffold.

| Compound | Key Feature/Modification | Primary Research Application | Reference(s) |

|---|---|---|---|

| 8-Methoxypsoralen (8-MOP) | Parent compound | Inducing ICLs to study DNA repair and mutagenesis; photochemotherapy. | frontiersin.orgnih.govnih.gov |

| 4,5’,8-Trimethylpsoralen (TMP) | Methylated derivative | Probing nucleic acid secondary structure; photochemotherapy. | mdpi.comnih.gov |

| 4’-Aminomethyl-4,5’,8-trimethylpsoralen (AMT) | Aminomethyl group for increased water solubility and DNA affinity. | Real-time spectroscopic studies of DNA photo-addition. | mdpi.comescholarship.org |

| 5-Amino-8-MOP derivatives | Amino group acts as a synthetic handle. | Attachment of various cytotoxic pharmacophores to create dual-action agents. | researchgate.netnih.gov |

| 8-Propargyloxypsoralen (8-POP) | "Clickable" alkyne group. | Quantifying DNA interstrand cross-linking and repair via click chemistry. | researchgate.net |

Exploration of this compound in Agricultural Research Contexts

The biological activity of furocoumarins extends beyond medical applications into the realm of agriculture. These compounds are naturally produced by many plants as part of their defense mechanisms against pathogens and herbivores. mdpi.com This inherent bioactivity makes the furocoumarin scaffold a promising starting point for the development of new plant protection agents.

Research has shown that certain coumarin (B35378) derivatives exhibit significant antifungal activity against various phytopathogenic fungi. mdpi.com For example, osthol, a natural coumarin, has been developed into a commercial fungicide. mdpi.com Synthetic modifications, including the introduction of halogen atoms like chlorine, have been shown to confer strong fungal inhibition. mdpi.com Specifically for this compound, it has been noted for its potential application in developing pest control agents due to its biological activity against certain organisms. smolecule.com This suggests a promising, though less explored, avenue for research into the utility of this compound as a lead compound for novel agrochemicals.

Unexplored Mechanistic Pathways and Novel Biological Targets

While the predominant biological target of psoralens is DNA, emerging research indicates that their effects are not restricted to the nucleus. mdpi.comrodekruis.be The photoactivation of psoralens can have broader biochemical consequences, including interactions with other biomolecules like lipids and proteins. mdpi.comrodekruis.be

Studies have shown that PUVA treatment can directly affect signal transduction pathways by altering the physical properties of the plasma membrane. rodekruis.beresearchgate.net Photoactivated psoralens can form covalent adducts with unsaturated acyl chains in phospholipids (B1166683), modifying the membrane and inhibiting key signaling enzymes like those in the phosphatidylinositol 3-kinase (PI3K) pathway. rodekruis.be This discovery opens up the possibility that some of the therapeutic effects of psoralens may be mediated by mechanisms independent of DNA damage.

Furthermore, the vast chemical space offered by psoralen derivatives presents an opportunity to identify compounds with novel biological targets. escholarship.org Systematic screening of large libraries of novel psoralens could uncover derivatives that are optimized for effects beyond DNA cross-linking, such as the inhibition of specific enzymes or protein-protein interactions. escholarship.org These understudied aspects of psoralen biochemistry represent a frontier for future investigation, where this compound and its analogues could play a role. iarc.fr

Advanced Approaches for Rational Design of Furocoumarin Analogues

The development of new furocoumarin analogues is increasingly guided by rational design principles aimed at enhancing desired therapeutic properties while minimizing negative side effects, such as genotoxicity. researchgate.netnih.gov Advanced approaches combine computational modeling with sophisticated synthetic chemistry.

Computer-Aided Molecular Design: Computational tools are used to predict how structural modifications to the psoralen core will affect properties like DNA intercalation affinity, photoreactivity, and potential toxicity. mdpi.com These in silico methods allow for the screening of virtual libraries of compounds, prioritizing the synthesis of the most promising candidates.

Synthetic Modification: The chemical modification of the furocoumarin backbone is a key strategy. researchgate.net This can involve:

Substitution: Adding various functional groups to different positions on the psoralen rings to modulate lipophilicity, electronic properties, and steric bulk. escholarship.org For example, the addition of a 4-methyl group to certain psoralen derivatives has been shown to dramatically increase cytotoxic potency. escholarship.org

Chlorination: The synthesis of chlorinated derivatives, such as this compound, can be achieved through electrophilic aromatic substitution, typically using reagents like thionyl chloride. smolecule.com The introduction of a chlorine atom can significantly alter the compound's photochemical properties. smolecule.com

Scaffold Alteration: Creating entirely new analogues by modifying the core ring structure, for example, by synthesizing dihydropsoralens or dihydroangelicins to fine-tune photochemical reactivity. lehigh.edu

The overarching goal of these advanced approaches is to develop a new generation of furocoumarin derivatives with superior specificity and efficacy for applications in chemical biology, photochemotherapy, and potentially agriculture. escholarship.orgnih.gov

Q & A

Q. How to reconcile in vitro potency with in vivo pharmacokinetic limitations?

- Translational Strategy : Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Modify formulations (e.g., liposomal encapsulation) to enhance bioavailability. Validate using microdialysis in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.